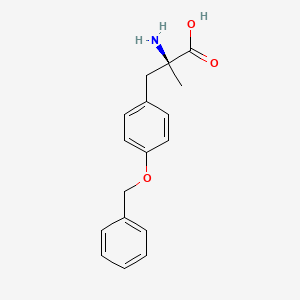

O-Benzyl-alpha-methyl-L-Tyr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77457-02-4 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2S)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m0/s1 |

InChI Key |

NOIIIALKOCPUCU-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for O Benzyl Alpha Methyl L Tyrosine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The journey towards O-Benzyl-alpha-methyl-L-Tyrosine begins with the synthesis and functionalization of key intermediates. The foundational step is the O-benzylation of the L-tyrosine phenolic group, followed by the protection of the alpha-amino group to prevent unwanted side reactions in subsequent synthetic stages.

O-Benzyl-L-Tyrosine serves as a critical building block in which the reactive phenolic hydroxyl group is masked by a benzyl (B1604629) ether linkage. biosynth.com This protection is paramount for preventing the hydroxyl group from interfering with reactions targeting other parts of the molecule.

A notable method for the selective O-benzylation of L-tyrosine involves the formation of a copper (II) complex. mtu.edumdpi.com In this procedure, L-tyrosine is treated with a copper (II) salt, such as copper (II) sulfate (B86663) pentahydrate, in a basic aqueous solution. mdpi.com The copper ion forms a chelate complex with the α-amino and carboxyl groups of the tyrosine. This complex effectively shields these two functional groups, leaving the phenolic hydroxyl group as the primary site for reaction.

The subsequent addition of benzyl bromide under alkaline conditions leads to the selective benzylation of the unprotected hydroxyl group. mtu.edumdpi.com The desired O-Benzyl-L-Tyrosine is then liberated from the copper complex. This method is advantageous for its high selectivity, which circumvents the need for separate protection and deprotection steps for the amino and carboxyl functions during the O-benzylation stage. mtu.edu

| Table 1: Reagents and Conditions for Benzylation via Copper Complex Formation mdpi.com | ||

|---|---|---|

| Component | Reagent/Solvent | Purpose |

| Starting Material | L-Tyrosine | Amino acid backbone |

| Chelating Agent | Copper (II) sulfate pentahydrate | Protects amino and carboxyl groups |

| Base | Sodium Hydroxide (B78521) (NaOH) | Creates alkaline pH for complexation and reaction |

| Alkylating Agent | Benzyl Bromide | Adds the benzyl group to the phenolic oxygen |

| Solvent | Water, Methanol (B129727) | Reaction medium |

Beyond the copper complex method, other techniques are employed for the O-benzylation of tyrosine, typically on derivatives where the amino and/or carboxyl groups are already protected. google.com A common approach is the Williamson ether synthesis. nih.gov This method involves reacting a pre-protected tyrosine derivative, such as N-Boc-L-tyrosine methyl ester, with a benzyl halide (e.g., benzyl bromide) in the presence of a base. nih.gov

Various bases and solvent systems can be utilized for this reaction. For instance, potassium carbonate (K₂CO₃) in acetone (B3395972) is a frequently reported condition. nih.gov Other systems include cesium carbonate (Cs₂CO₃) in acetone or sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). google.com While effective, some conditions, such as using DMF at elevated temperatures, have been noted to carry a risk of racemization. asianpubs.org

| Table 2: Comparison of Selected O-Benzylation Techniques | |||

|---|---|---|---|

| Method | Tyrosine Substrate | Reagents | Reference |

| Williamson Ether Synthesis | N-Boc-L-tyrosine methyl ester | Benzyl derivative, K₂CO₃, NaI (cat.), Acetone | nih.gov |

| Williamson Ether Synthesis | N-Boc-L-tyrosine methyl ester | Benzyl bromide, K₂CO₃ or Cs₂CO₃, Acetone | google.com |

| Williamson Ether Synthesis | Amino-protected tyrosine | Benzyl bromide, NaH, DMF | google.com |

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under moderately acidic conditions (e.g., using trifluoroacetic acid). mdpi.comnih.gov The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as (Boc)₂O. mtu.edugoogle.com

The reaction is typically carried out in a mixed solvent system, such as dioxane and water, under basic conditions. mtu.edumdpi.com For instance, O-Benzyl-L-tyrosine can be converted to N-Boc-O-benzyl-L-tyrosine by treatment with (Boc)₂O in the presence of bases like sodium hydroxide and sodium bicarbonate. mdpi.com This resulting compound, N-Boc-O-benzyl-L-tyrosine, is a key precursor for further modifications, including the alpha-methylation step. lookchem.com Industrial-scale methods have been developed to optimize this reaction, achieving high yields and purity by carefully controlling the reaction's alkalinity and the mode of reagent addition. google.com

The carbobenzyloxy (Cbz or Z) group is another cornerstone of amine protection in amino acid and peptide synthesis. spectrumchemical.com It is generally introduced by reacting the amino acid's amine group with benzyl chloroformate in a basic medium. spectrumchemical.com The resulting N-Cbz-protected amino acid, such as N-Cbz-L-tyrosine, is stable to a variety of reaction conditions. cymitquimica.compharmaffiliates.com

A key advantage of the Cbz group is its selective removal under mild, non-acidic conditions through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This orthogonality makes it highly valuable in complex syntheses where acid-labile groups, such as Boc or tert-butyl esters, are also present in the molecule. The Cbz group serves to prevent unwanted side reactions at the amino group during subsequent coupling or modification steps.

N-Protection Strategies of Tyrosine Derivatives

Stereoselective Introduction of the Alpha-Methyl Moiety

The introduction of a methyl group at the α-carbon of an amino acid creates a quaternary stereocenter, which presents a significant synthetic challenge. The stereochemical integrity of this center is crucial for the biological activity of the resulting molecule.

The synthesis of α-methylated amino acids is of considerable interest due to the unique properties these analogs confer upon peptides, such as increased resistance to enzymatic degradation. researchgate.net Various methods have been developed to synthesize these compounds, often involving the methylation of an enolate or an equivalent species derived from the parent amino acid.

One effective strategy for controlling stereochemistry during the α-methylation is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the approach of the incoming methyl group to one face of the molecule, thereby inducing asymmetry. After the reaction, the auxiliary can be removed and ideally recycled.

A notable example involves the use of a chiral Ni(II) complex of a Schiff base derived from (S)-[N-2-(N'-benzylprolyl)amino]benzophenone (BPB) and glycine. researchgate.netresearchgate.net Alkylation of this complex with a methylating agent, followed by hydrolysis, can yield the desired α-methylated amino acid with high enantiomeric purity. researchgate.netresearchgate.net This method has been explored for the synthesis of various α-methylated amino acids, including derivatives of tyrosine. researchgate.net The stereoselectivity of such reactions can be influenced by factors like the reaction time, conditions, and the base used. researchgate.net

Direct enantioselective methylation of an enolate derived from a protected tyrosine derivative is another powerful approach. This often involves the use of a chiral phase-transfer catalyst or a chiral base to create a chiral environment around the enolate, leading to a preferential attack from one side.

For instance, the methylation of an enolate generated from a protected tyrosine derivative can be performed using a methylating agent in the presence of a chiral catalyst. Research has shown that the choice of both the protecting groups on the tyrosine and the specific chiral catalyst system is critical for achieving high enantioselectivity.

Multi-Step Synthetic Sequences and Optimized Protocols

A general sequence for preparing O-Benzyl-alpha-methyl-L-Tyrosine could involve the following key transformations:

Protection of the phenolic hydroxyl group: Benzylation of the hydroxyl group of L-tyrosine is a common first step. This can be accomplished using benzyl bromide in the presence of a base. mdpi.com

Protection of the amino and carboxyl groups: The amino group is typically protected with a Boc or Fmoc group, and the carboxyl group can be esterified (e.g., as a methyl or benzyl ester). mdpi.comrsc.orgresearchgate.net

Alpha-methylation: The stereoselective introduction of the methyl group at the α-carbon is the most critical step. This can be achieved using methods like chiral auxiliary-mediated alkylation or enantioselective enolate methylation.

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule. The choice of deprotection conditions depends on the protecting groups used in the preceding steps, underscoring the importance of an orthogonal protection strategy.

Researchers have developed specific protocols for related compounds. For example, a precursor for O-(2-[¹⁸F]fluoroethyl)-L-Tyrosine, t-Boc-(O-tosyloxyethyl)-L-Tyr-OBzl, was synthesized by reacting t-Boc-L-Tyr-OBzl with ethylene (B1197577) glycol-1,2-ditosylate. google.com While not a methylation, this demonstrates a multi-step synthesis involving protected tyrosine derivatives.

The table below outlines a hypothetical multi-step synthesis, drawing on established reactions for similar compounds.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | O-Benzylation | L-Tyrosine | Benzyl bromide, Base | O-Benzyl-L-Tyrosine |

| 2 | N-Protection | O-Benzyl-L-Tyrosine | (Boc)₂O, Base mdpi.com | N-Boc-O-Benzyl-L-Tyrosine |

| 3 | Esterification | N-Boc-O-Benzyl-L-Tyrosine | Methanol, Acid catalyst | N-Boc-O-Benzyl-L-Tyrosine methyl ester |

| 4 | α-Methylation | N-Boc-O-Benzyl-L-Tyrosine methyl ester | Chiral auxiliary, Base, Methyl iodide | N-Boc-O-Benzyl-alpha-methyl-L-Tyrosine methyl ester |

| 5 | Deprotection | N-Boc-O-Benzyl-alpha-methyl-L-Tyrosine methyl ester | Acid (for Boc and ester), Hydrogenolysis (for Benzyl) | O-Benzyl-alpha-methyl-L-Tyrosine |

Automation in Synthesis of Alpha-Methylated Tyrosine Derivatives

The synthesis of alpha-methylated tyrosine derivatives, particularly for applications in medical imaging, has benefited significantly from automation. Automated synthesis modules are employed to produce radiolabeled compounds like L-3-[¹²³I]iodo-alpha-methyl tyrosine (IMT) and O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) in a reliable and controlled manner. researchgate.netresearchgate.net

The primary advantages of using automated systems include:

Reduced Operator Time : Automation minimizes the need for manual intervention, streamlining the production process. researchgate.net

Enhanced Safety : It significantly reduces the radiation exposure for laboratory personnel, a critical factor when handling high-activity radiopharmaceuticals. researchgate.net

Consistency and Reliability : Automated modules ensure that the synthesis is performed under consistent conditions, leading to a product that meets stringent radiopharmaceutical requirements, identical to its manually synthesized counterpart. researchgate.net

For instance, an automated synthesis module for [¹²³I]IMT was developed to prepare a ready-to-inject product, demonstrating the feasibility and benefits of this approach. researchgate.net Similarly, the production of [¹⁸F]FET has been successfully implemented on automated platforms, such as modified GE Tracerlab and Anatech RB 86 laboratory robots, which handle the entire process from radiofluorination to purification. researchgate.netnih.gov The synthesis of [¹⁸F]NKO-035, another tyrosine derivative, was established using an automated system that achieved high radioactivity and purity suitable for human use within approximately 68 minutes. snmjournals.org

Yield Optimization and Reaction Efficiency in Synthetic Protocols

Optimizing reaction yields and efficiency is a central goal in the multi-step synthesis of O-Benzyl-alpha-methyl-L-Tyrosine and its analogues. Researchers have explored various strategies, from the choice of reagents and catalysts to the fine-tuning of reaction conditions like temperature and duration. acs.org

The following table summarizes reported yields for key reaction types in the synthesis of tyrosine derivatives.

| Reaction / Process | Starting Material | Key Reagents/Conditions | Reported Yield | Source |

|---|---|---|---|---|

| Williamson Ether Synthesis | N-Boc-L-tyrosine methyl ester | Benzyl derivative, K₂CO₃, NaI, Acetone, reflux | ~80% | nih.gov |

| Purification of β-methyl ester | Crude β-methyl ester | Silica gel column chromatography | 71% | mtu.edu |

| Overall Synthesis (7 steps) | O-benzyl L-tyrosine methyl ester | Multi-step sequence | 20% | researchgate.netrsc.org |

| Peptide Coupling | N-Boc-O-benzyl-tyrosine | EDC, HOBt | 62% | mtu.edu |

Derivatization and Further Functionalization

O-Benzyl-alpha-methyl-L-Tyrosine serves as a versatile intermediate that can be further modified through various chemical reactions to produce a wide range of functionalized molecules.

Esterification Reactions

The carboxylic acid group of tyrosine derivatives is commonly protected as an ester, most frequently a methyl or benzyl ester, to prevent unwanted side reactions during subsequent synthetic steps. researchgate.netacs.org The synthesis of O-benzyl-L-tyrosine methyl ester is a key step in many synthetic routes. nih.govpeptide.com This esterification can be achieved using standard methods, such as reacting the amino acid with methanol in the presence of an acid catalyst. acs.org For instance, N-Boc-L-tyrosine can be converted to its methyl ester, which is then used in further reactions like Williamson ether synthesis to attach the O-benzyl group. nih.gov The Arndt–Eistert method is another technique used to produce β-methyl-ester derivatives from Boc-protected α-amino acids without racemization. mtu.edumdpi.com

Halogenation and Other Aromatic Modifications

The phenolic ring of tyrosine is susceptible to electrophilic substitution, allowing for modifications such as halogenation. The introduction of halogen atoms (e.g., iodine, bromine, chlorine) onto the aromatic ring can significantly alter the molecule's chemical properties, including the pKa of the phenolic hydroxyl group and its hydrophobicity. bris.ac.uk

Specific methods have been developed for the regioselective halogenation of tyrosine derivatives. For example, a combination of N-Bromosuccinimide (NBS) and tetrafluoroboric acid (HBF₄·Et₂O) in acetonitrile (B52724) provides an effective system for the bromination of phenols and anisoles, a reaction that can be applied to O-benzyl-tyrosine derivatives. acs.org Such modifications are crucial for creating analogues for structure-activity relationship studies or for introducing radiolabels, as seen in the synthesis of L-3-[¹²³I]iodo-alpha-methyl tyrosine. researchgate.net

Formation of Schiff Bases and Metal Complexes for Synthetic Applications

The primary amino group of tyrosine derivatives can react with aldehydes or ketones to form Schiff bases (or imines). academie-sciences.fracademie-sciences.frscirp.org These structures are not only biologically significant but also serve as valuable intermediates in synthesis. Schiff bases are versatile ligands capable of forming stable complexes with transition metals. scirp.org

A notable application is the use of Ni(II) complexes of Schiff bases derived from tyrosine for the enantiomerically pure synthesis of amino acid radiotracers. researchgate.netdntb.gov.ua In this strategy, a chiral auxiliary, such as (S)-[N-2-(N'-benzylprolyl)amino]benzophenone, is used to form a Schiff base with the tyrosine derivative. The resulting structure coordinates with a Ni(II) ion, creating a sterically defined complex. researchgate.net This complex facilitates reactions like radiofluorination on the side chain while effectively shielding one face of the molecule, thus preserving the desired stereochemistry. researchgate.net This method has proven highly effective in the automated synthesis of tracers like [¹⁸F]FET, ensuring high enantiomeric purity. researchgate.netdntb.gov.ua

Selective Deprotection Strategies

The synthesis of complex peptides and molecules using O-Benzyl-alpha-methyl-L-Tyrosine relies on orthogonal protection strategies, where different protecting groups can be removed selectively under specific conditions without affecting others. wikipedia.org

The most common protecting groups used for tyrosine derivatives are the tert-butoxycarbonyl (Boc) group for the N-terminus and the benzyl (Bzl) group for the phenolic hydroxyl. guidechem.com Selective deprotection is a critical step to unmask reactive sites for further coupling or to yield the final product.

Boc Group Removal : The acid-labile Boc group is typically cleaved using a moderately strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mtu.eduprepchem.com

Benzyl Group Removal : The O-benzyl ether is stable to acidic and basic conditions but can be efficiently removed via catalytic hydrogenolysis. wikipedia.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. researchgate.netwikipedia.org

Ester Group Removal : Carboxyl esters, such as methyl or ethyl esters, are commonly hydrolyzed under basic conditions, a process known as saponification. nih.gov Reagents like sodium hydroxide (NaOH) in a mixture of water and an organic solvent are often used. nih.gov

The following table details common deprotection strategies for protected tyrosine derivatives.

| Protecting Group | Chemical Structure | Cleavage Reagent/Method | Conditions | Source |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Trifluoroacetic Acid (TFA) | Acidic; e.g., TFA in CH₂Cl₂ | mtu.eduprepchem.com |

| Benzyl (Bzl) | -CH₂C₆H₅ | Hydrogenolysis (H₂/Pd-C) | Catalytic hydrogenation | researchgate.netwikipedia.org |

| Methyl Ester (-OMe) | -COOCH₃ | Sodium Hydroxide (NaOH) | Basic hydrolysis (saponification) | nih.gov |

| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂C₆H₅ | Hydrogenolysis or HBr/AcOH | Catalytic hydrogenation or strong acid |

O Benzyl Alpha Methyl L Tyrosine As a Chiral Building Block in Asymmetric Synthesis

Applications in the Synthesis of Enantiopure Compounds

The inherent chirality and protected functional groups of O-benzyl-L-tyrosine and its derivatives make them ideal starting materials for the synthesis of a wide array of enantiopure compounds. sigmaaldrich.com These building blocks are frequently employed in solution-phase peptide synthesis and in the production of complex bioactive molecules. sigmaaldrich.comchemimpex.comsigmaaldrich.com

Furthermore, derivatives of O-benzyl-L-tyrosine are used to create potential enzyme inhibitors. A series of L-tyrosine thiol carboxylic acid analogues, which demonstrate potent inhibitory activity against metallo-β-lactamase IMP-1, were synthesized starting from N-Boc-O-benzyl-L-tyrosine methyl ester. nih.gov The synthesis involves modifying the benzyl (B1604629) group on the phenolic oxygen to explore structure-activity relationships. nih.gov The synthesis of optically pure (S)-O-benzyl-α-methyltyrosine itself has been achieved through the alkylation of chiral nickel(II) complexes, yielding the desired product with high optical purity after hydrolysis. researchgate.net

The following table summarizes examples of enantiopure compounds synthesized using O-benzyl-L-tyrosine derivatives.

| Target Compound | Precursor | Key Synthesis Step | Reference |

| L-Arogenate | O-Benzyl-L-tyrosine methyl ester | Intramolecular dearomatizing carboxylation | researchgate.netrsc.org |

| L-Tyrosine Thiol Carboxylic Acid Analogues | N-Boc-O-benzyl-L-tyrosine methyl ester | Williamson ether synthesis followed by functional group manipulation | nih.gov |

| (S)-O-Benzyl-α-methyltyrosine | (S)-Tyrosine | Asymmetric alkylation of a chiral Ni(II) complex | researchgate.net |

| Amphiphilic Block Co-polypeptides | O-Benzyl-L-tyrosine | Peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

**2.2. Influence of Alpha-Methylation on Chirality Control

The introduction of a methyl group at the alpha-position of an amino acid, as in O-benzyl-alpha-methyl-L-tyrosine, has a profound impact on its chemical behavior, particularly in controlling stereochemistry during synthesis. This modification creates a quaternary stereocenter, which is sterically hindered and less susceptible to reactions that could compromise its chiral integrity.

A primary challenge in peptide synthesis and other reactions involving amino acids is racemization at the alpha-carbon. thieme-connect.de This loss of stereochemical purity can occur via enolization of an activated carboxyl group. The presence of an alpha-methyl group significantly inhibits this process. By replacing the alpha-proton with a methyl group, the propensity for enolate formation is drastically reduced, thereby preserving the stereochemical integrity of the chiral center throughout multi-step synthetic sequences. thieme-connect.de This principle is critical for constructing peptides with well-defined three-dimensional structures. thieme-connect.de

Studies have shown that transformations involving N-protected L-amino acid methyl esters into other chiral molecules can proceed without loss of stereochemical integrity. nih.gov The alpha-methyl group provides a robust anchor for chirality, ensuring that the stereochemistry is maintained even under harsh reaction conditions. This stability is crucial when using these building blocks for creating complex molecules where precise stereochemical control is paramount. nih.gov For example, peptides containing (S)-α-methyltyrosine have shown resistance to enzymatic degradation while retaining biological activity. nih.gov

In multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, controlling stereochemistry is a significant challenge. nih.govnih.gov The alpha-methyl group in chiral building blocks like O-benzyl-alpha-methyl-L-tyrosine can exert strong stereocontrol, leading to high diastereoselectivity. The steric hindrance of the quaternary center directs incoming reagents to attack from a specific face of the molecule.

A clear demonstration of this principle is seen in the alkylation of dianions derived from N-benzoylalanine, an alpha-methylated amino acid. nih.gov When a chiral auxiliary, (-)-8-phenylmenthol, is used, the resulting dianion exhibits a strong diastereofacial bias. Alkylation with various electrophiles proceeds with high diastereoselectivity, consistently favoring one diastereomer. nih.gov This high level of control is attributed to a chelated intermediate model where the alpha-methyl group plays a key role in dictating the conformation and, consequently, the direction of alkylation. nih.gov

The table below presents the diastereomeric ratios achieved in the alkylation of a chiral dianion derived from an α-methylated amino acid ester, highlighting the influence of the alpha-methylation on stereochemical outcomes. nih.gov

| Alkylating Agent (RX) | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Methyl Iodide | N-Benzoyl-(S)-α-methylalanine ester | 89:11 | 81 |

| Ethyl Iodide | N-Benzoyl-(S)-α-methyl-α-aminobutyric acid ester | 91:9 | 85 |

| Benzyl Bromide | N-Benzoyl-(S)-α-methylphenylalanine ester | 92:8 | 88 |

| Allyl Bromide | N-Benzoyl-(S)-α-methyl-α-allylalanine ester | 90:10 | 83 |

| 3,4-bis(TBDMS-oxy)benzyl bromide | Precursor to (S)-α-methyl-DOPA ester | 94:6 | 72 |

Data sourced from a study on enantiomerically enriched α-methyl amino acids. nih.gov

Precursor for Complex Molecular Architectures

The unique structural features of tyrosine and its derivatives, including O-benzyl-alpha-methyl-L-tyrosine, make them invaluable starting points for the total synthesis of complex natural products. researchgate.net The embedded chirality and the versatile aromatic ring serve as a scaffold upon which intricate molecular frameworks can be built.

L-tyrosine is a fundamental building block in the biosynthesis of numerous alkaloids. researchgate.netmdpi.com This biosynthetic role has inspired synthetic chemists to use tyrosine and its protected derivatives as a chiral pool for the asymmetric synthesis of these complex molecules. researchgate.net The phenolic hydroxyl group and the inherent stereocenter of tyrosine are key features that are often incorporated directly into the target alkaloid structure. researchgate.net

For example, the crinine (B1220781) family of alkaloids is believed to arise in nature from L-tyrosine via intramolecular phenolic coupling. mdpi.com Synthetic strategies often mimic this approach. Similarly, the total synthesis of the pyrroloiminoquinone alkaloid discorhabdin A has been accomplished starting from L-tyrosine methyl ester. researchgate.net The synthesis of telotristat (B1663555) ethyl, a drug for treating carcinoid syndrome diarrhea, incorporates a chiral center derived directly from N-Boc-tyrosine methyl ester. nih.gov These examples underscore the utility of tyrosine derivatives as versatile precursors for constructing architecturally complex and biologically significant alkaloids. researchgate.net

Indolizidine alkaloids, characterized by a fused bicyclic ring system, are another class of natural products frequently synthesized using amino acid-derived building blocks. nih.govresearchgate.net The synthesis of these structures requires precise control over multiple stereocenters, a challenge often addressed by starting with a chiral precursor.

The construction of substituted piperidine (B6355638) rings, which form the core of the indolizidine skeleton, can be achieved using chiral intermediates derived from amino acids. researchgate.net A notable example is the first total asymmetric synthesis of the poison frog alkaloid (-)-indolizidine 221T. researchgate.netscispace.com A key step in this synthesis is an intramolecular Mannich cyclization of an N-sulfinyl syn-alpha-methyl beta-amino ketone. researchgate.net This key intermediate, containing the crucial alpha-methyl group, dictates the stereochemistry of the resulting piperidine ring and, ultimately, the entire indolizidine core. This strategy demonstrates how alpha-methylated amino acid building blocks can be effectively utilized to construct complex heterocyclic systems like indolizidines with high stereocontrol. nih.govresearchgate.net

Scaffold Design for Targeted Molecular Scaffolds

O-Benzyl-alpha-methyl-L-Tyrosine is a synthetic derivative of the natural amino acid L-tyrosine, engineered to serve as a specialized chiral building block in asymmetric synthesis. mdpi.comresearchgate.net Its unique structural modifications—the addition of a methyl group at the alpha-carbon (α-carbon) and a benzyl protecting group on the phenolic hydroxyl—provide chemists with precise control over the three-dimensional structure of peptides and peptidomimetics. These features are instrumental in the design of molecular scaffolds, which are core structures used to orient functional groups in a specific spatial arrangement to achieve high-affinity and selective binding to biological targets. mdpi.comgoogle.com The use of such chiral building blocks is a key strategy in creating molecules with defined stereochemistry, which is crucial for interaction with inherently chiral biological systems like enzymes and receptors. Current time information in Bangalore, IN.researchgate.net

The design of effective molecular scaffolds relies on the ability to create rigid, conformationally constrained structures that present binding motifs in a pre-organized state, minimizing the entropic penalty upon binding to a target. O-Benzyl-alpha-methyl-L-Tyrosine is particularly valuable in this context due to its distinct structural attributes.

Key Structural Contributions to Scaffold Design:

α-Methylation: The introduction of a methyl group on the α-carbon sterically hinders the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational restriction is a cornerstone of scaffold design, as it forces the peptide chain into a more rigid and predictable secondary structure, such as a specific turn or helical conformation. researchgate.net This enforced structure can enhance biological activity by locking the molecule into its bioactive shape and can also improve metabolic stability by providing resistance to enzymatic degradation by proteases.

O-Benzyl Group: The benzyl group attached to the tyrosine's phenolic oxygen serves a dual purpose. During synthesis, it acts as a protecting group, preventing the reactive hydroxyl group from participating in unwanted side reactions. peptide.comrsc.org In the final molecular scaffold, if retained, the benzyl group contributes a significant lipophilic and aromatic moiety. This can facilitate crucial hydrophobic and π-π stacking interactions with the target protein, potentially increasing binding affinity and specificity. researchgate.net

Inherent Chirality: The scaffold's construction begins with the L-configuration of the tyrosine core, ensuring that the resulting molecule is enantiomerically pure. This chirality is fundamental for achieving stereospecific recognition at the binding sites of biological targets, which are themselves chiral. researchgate.netresearchgate.net

The table below summarizes the physicochemical properties of the parent compound, O-Benzyl-L-tyrosine, which provides a baseline for understanding its derivatives.

Interactive Data Table: Physicochemical Properties of O-Benzyl-L-tyrosine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H17NO3 | nih.gov |

| Molecular Weight | 271.31 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | nih.gov |

| Chirality | S configuration at the alpha-carbon | vulcanchem.com |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 | |

Research Findings in Scaffold Development

Research in peptidomimetics has demonstrated the utility of α-methylated amino acids in stabilizing secondary structures like α-helices and β-turns. For instance, the incorporation of α-methylated non-natural amino acids is a key strategy in creating "stapled peptides," where an all-hydrocarbon staple reinforces an α-helical structure to improve cell permeability and target binding. researchgate.net While specific research exclusively detailing O-Benzyl-alpha-methyl-L-Tyrosine in complex scaffolds is highly specialized, the principles are well-established. The synthesis of optically pure (S)-O-benzyl-α-methyltyrosine has been reported, confirming its availability as a building block for such applications. researchgate.net

The incorporation of this building block allows for the rational design of scaffolds intended to inhibit protein-protein interactions (PPIs), which are often characterized by large, shallow binding surfaces. A rigidified scaffold can present key binding residues in the correct orientation to match these surfaces more effectively than a flexible peptide. nih.gov

The following table outlines the conceptual impact of incorporating O-Benzyl-alpha-methyl-L-Tyrosine into a peptide sequence compared to its natural counterpart, L-Tyrosine.

Interactive Data Table: Functional Impact of O-Benzyl-alpha-methyl-L-Tyrosine in a Peptide Scaffold

| Feature | Standard L-Tyrosine Residue | O-Benzyl-alpha-methyl-L-Tyrosine Residue | Rationale / Implication |

|---|---|---|---|

| Conformational Flexibility | High (Rotation around Φ/Ψ angles) | Low (Sterically restricted rotation) | Creates a more rigid, pre-organized scaffold for target binding. researchgate.net |

| Proteolytic Stability | Susceptible to degradation | Increased resistance | The α-methyl group sterically hinders protease access to the peptide bond. |

| Secondary Structure Propensity | Variable; context-dependent | Promotes helical or turn structures | Constrained dihedral angles favor specific secondary structures. researchgate.net |

| Hydrophobicity/Interactions | Moderately hydrophobic; H-bond donor (OH) | Highly hydrophobic; potential for π-π stacking | The benzyl group enhances lipophilicity and adds an aromatic interaction site. researchgate.net |

Incorporation into Peptide Chemistry and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The integration of sterically demanding residues like O-Benzyl-alpha-methyl-L-tyrosine into this workflow necessitates careful consideration of protecting group schemes, linker systems, and coupling conditions.

The selection of appropriate protecting groups is critical for a successful synthesis. The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. The O-benzyl (Bzl) ether protecting the tyrosine side chain exhibits different stabilities and compatibilities within these two systems.

The Fmoc/tBu strategy utilizes the base-labile fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-labile tert-butyl (tBu) group for permanent side-chain protection. iris-biotech.de The Fmoc group is typically removed with a piperidine (B6355638) solution. iris-biotech.de While the preferred side-chain protection for tyrosine in this scheme is the tBu ether [Fmoc-Tyr(tBu)-OH], the benzyl (B1604629) ether [Fmoc-Tyr(Bzl)-OH] can also be used. peptide.com However, the Bzl group is partially labile to the final, strong acid cleavage cocktail (e.g., 95% Trifluoroacetic Acid, TFA) used to remove tBu groups and cleave the peptide from most resins, which can be a limitation. peptide.com

The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection. peptide.com This scheme is not perfectly orthogonal because both Boc and Bzl groups are removed by acidolysis. iris-biotech.de Practicality is achieved through kinetic differentiation: the Boc group is removed under moderate acid conditions (e.g., ~50% TFA in DCM), while the Bzl group requires very strong acids like hydrogen fluoride (B91410) (HF) for complete removal. peptide.com Therefore, Nα-Boc-O-Benzyl-alpha-methyl-L-tyrosine is highly compatible with this approach.

| Strategy | Nα-Protection | Side-Chain Protection (Tyr) | Nα-Deprotection | Final Cleavage / Side-Chain Deprotection | Compatibility Notes for O-Benzyl-Tyr |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | ~20% Piperidine in DMF | High % TFA | The O-Benzyl group is partially cleaved by high concentrations of TFA, making Tyr(tBu) the more common choice. peptide.com |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Strong-acid-labile) | ~50% TFA in DCM | HF, TFMSA | O-Benzyl protection is fully compatible and standard within this scheme. peptide.com |

The linker connects the nascent peptide chain to the solid support and dictates the conditions under which the final peptide is cleaved, as well as the functional group at the C-terminus (acid or amide). For complex syntheses involving on-resin modifications like cyclization or labeling, specialized "safety-catch" linkers are particularly valuable.

Standard linkers like Wang resin are commonly used in Fmoc/tBu strategies to yield a C-terminal carboxylic acid upon TFA cleavage. peptide.com For peptide amides, Rink Amide resin is a frequent choice. mdpi.com

Safety-catch linkers offer a third dimension of orthogonality. They remain stable under the conditions used for both Nα-Fmoc and side-chain tBu deprotection. nih.gov The linker's stability is "switched off" by a specific chemical transformation, allowing for peptide cleavage under conditions that would not have worked previously. For example, the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker is stable to both piperidine and TFA. acs.orgcsic.es After peptide elongation, the sulfoxide (B87167) can be reduced to a sulfide, rendering the linker acid-labile for cleavage with TFA. csic.es This allows for extensive on-resin manipulations, such as side-chain deprotection and cyclization of a fully unprotected peptide, before cleavage from the solid support. acs.org

| Linker Type | Example | Cleavage Condition | Key Feature for On-Resin Manipulation |

| Standard Acid-Labile | Wang Resin | TFA | Produces C-terminal acid; standard for linear synthesis. peptide.com |

| Amide-Producing | Rink Amide Resin | TFA | Produces C-terminal amide. mdpi.com |

| Highly Acid-Labile | 2-Chlorotrityl Chloride Resin | Dilute acid (e.g., TFE/AcOH/DCM) | Allows cleavage while keeping acid-labile side-chain protecting groups (like tBu) intact, useful for creating protected fragments. peptide.com |

| Safety-Catch | Mmsb Linker | 1. Reduction (e.g., Me₃SiCl/Ph₃P) 2. TFA | Stable to both Fmoc and Boc deprotection conditions. Activation allows for complex on-resin chemistry (e.g., cyclization, disulfide bridging) on unprotected peptides before cleavage. nih.govacs.orgcsic.es |

The primary difficulty in using O-Benzyl-alpha-methyl-L-tyrosine in SPPS is the steric hindrance imposed by the α-methyl group. This bulkiness significantly slows down the kinetics of amide bond formation at both the amino and carboxyl ends of the residue.

Challenges:

Inefficient Acylation: The N-terminus of an α-methylated residue is sterically crowded, making it a poor nucleophile and hindering its attack on the activated carboxyl group of the incoming amino acid.

Difficult Activation: The carboxyl group of an N-protected α-methylated residue is also sterically hindered, making its activation and subsequent coupling to the resin-bound peptide chain difficult. researchgate.net

Peptide Aggregation: The incorporation of hydrophobic and bulky residues can promote inter-chain aggregation on the solid support, further blocking reactive sites and leading to deletion sequences. rsc.org

Solutions:

High-Potency Coupling Reagents: Standard carbodiimide (B86325) activators like DCC are often insufficient. researchgate.net More potent uronium or phosphonium (B103445) salt-based reagents are required to achieve efficient coupling. Examples include HATU, HBTU, and PyAOP, which form highly reactive activated esters. mdpi.comresearchgate.net

Extended Reaction Times and Double Coupling: To drive the sluggish reaction to completion, coupling steps involving the α-methylated residue often require significantly longer reaction times (e.g., up to 9 hours) or a "double coupling" protocol, where the coupling procedure is repeated with a fresh solution of activated amino acid. mdpi.com

Optimized Reaction Conditions: Using elevated temperatures (e.g., 40 °C) can improve reaction kinetics. rsc.org The choice of solvent is also critical; polar, aprotic solvents like DMF or NMP are standard, but specialized solvent mixtures can help disrupt aggregation. nih.gov

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a powerful method, particularly for large-scale synthesis or the preparation of complex peptide segments. researchgate.net In this approach, protected amino acids are coupled sequentially in an organic solvent, with purification of the intermediate product after each step.

The Boc/Bzl protecting group strategy is frequently preferred for solution-phase synthesis. researchgate.net A typical synthesis involving O-Benzyl-tyrosine would proceed as follows:

Protection: The amino acid is first protected at the N-terminus with a Boc group and the side chain with a Benzyl group, yielding a monomer like N-Boc-O-Benzyl-L-tyrosine. mdpi.commtu.edu

Coupling: The protected amino acid's carboxyl group is activated using a coupling agent (e.g., EDC, HOBt) and reacted with the free amino group of another amino acid ester to form a dipeptide. mdpi.com

Deprotection: The N-terminal Boc group of the resulting dipeptide is removed with an acid like TFA. researchgate.net

Iteration: The cycle of coupling and deprotection is repeated to elongate the peptide chain. researchgate.net

This methodology was successfully used to synthesize a novel tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃, demonstrating the viability of incorporating O-Benzyl-tyrosine derivatives in a solution-phase context. mdpi.commtu.edu

Conformational Analysis of Peptides Incorporating Alpha-Methyl-L-Tyrosine Derivatives

The introduction of an α-methyl group dramatically restricts the conformational freedom of the peptide backbone. By limiting the possible values of the phi (φ) and psi (ψ) dihedral angles, α-methylation forces the peptide into more defined secondary structures, such as helices or β-turns. This conformational constraint is a key tool in peptidomimetic design, used to lock a peptide into its bioactive conformation. The specific conformation adopted can be further influenced by other modifications, such as N-methylation. nih.govresearchgate.net

N-methylation, the substitution of the amide proton with a methyl group, is another powerful tool for modulating peptide conformation and properties. researchgate.net It prevents the formation of a hydrogen bond where the amide proton would have been a donor and introduces steric constraints that influence the cis/trans isomerization of the peptide bond. researchgate.net

Key conformational effects include:

Promotion of cis Amide Bonds: While typical peptide bonds strongly prefer a trans conformation, N-methylation lowers the energy barrier for cis/trans isomerization. In homochiral (L-L) peptide sequences, N-methylation can create a strong preference for a cis amide bond. researchgate.net

Stabilization of β-Turns: The induced cis amide bond is a defining feature of the type VI β-turn (βVI). Therefore, N-methylation of peptides containing residues like alpha-methyl-L-tyrosine can be a strategy to stabilize this specific turn structure. researchgate.net

Increased Lipophilicity and Stability: N-methylation removes a hydrogen bond donor, making the peptide more lipophilic and often enhancing its stability against proteolytic degradation, which can improve pharmacokinetic properties. researchgate.netrsc.orgnih.gov

The conformational impact is highly dependent on the surrounding amino acids. In heterochiral (L-D) sequences, the preference for a trans amide bond and a βII-turn conformation is often retained even after N-methylation. researchgate.net

O-Benzyl-alpha-methyl-L-tyrosine is a synthetically modified amino acid that serves as a crucial building block in peptide chemistry and the development of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The incorporation of non-proteinogenic amino acids like O-Benzyl-alpha-methyl-L-tyrosine is a key strategy in achieving these goals. researchgate.netgoogle.com

The synthesis of peptides and peptidomimetics often involves solution-phase or solid-phase peptide synthesis, where protected amino acids are sequentially coupled. mdpi.com O-Benzyl-alpha-methyl-L-tyrosine is typically used with protecting groups on its amino and carboxyl termini, such as the Boc (tert-butoxycarbonyl) group, to facilitate controlled peptide bond formation. mdpi.comcreative-peptides.com The benzyl group on the side-chain hydroxyl of the tyrosine residue serves as a stable protecting group, preventing unwanted side reactions during synthesis. mdpi.com

Conformational Restraints Imposed by Alpha-Methylation

The substitution of the alpha-hydrogen atom with a methyl group in O-Benzyl-alpha-methyl-L-tyrosine introduces significant conformational restraints. This alpha-methylation sterically restricts the rotation around the phi (Φ) and psi (Ψ) backbone dihedral angles. In typical amino acids, a wide range of these angles is permissible, allowing for conformational flexibility. However, the presence of the additional methyl group limits the accessible conformational space, favoring specific secondary structures. explorationpub.comunimi.it

This restriction is a powerful tool in peptide design, as it pre-organizes the peptide backbone into a more defined conformation. Alpha-methylated amino acids, including derivatives like O-Benzyl-alpha-methyl-L-tyrosine, have a high propensity to induce turn and helical structures, particularly β-turns and 3(10)-helices. explorationpub.comresearchgate.net The chirality of the alpha-methylated residue dictates the screw-sense of the induced helix. explorationpub.com For an L-amino acid derivative like O-Benzyl-alpha-methyl-L-tyrosine, right-handed helical conformations are generally favored.

The conformational preferences can be summarized by the restricted ranges of the backbone dihedral angles.

Table 1: Predicted Backbone Dihedral Angle Restrictions for Alpha-Methylated Amino Acids

| Dihedral Angle | Typical Allowed Range (Non-glycine L-amino acid) | Predicted Favored Range for Alpha-Methylated L-Amino Acid |

|---|---|---|

| Phi (Φ) | -180° to 0° | -90° to -40° |

Note: These are generalized ranges; the exact values are influenced by adjacent residues and solvent conditions.

Helical and Turn Structures in Alpha-/Beta-Mixed Peptides

The incorporation of alpha-methylated amino acids like O-Benzyl-alpha-methyl-L-tyrosine is particularly influential in the design of alpha/beta-mixed peptides. These hybrid peptides, which contain both alpha- and beta-amino acid residues, can adopt novel helical and turn structures not commonly seen in natural peptides. rsc.org The conformational rigidity of the alpha-methylated residue helps to nucleate and stabilize these specific secondary structures.

Research has demonstrated that peptides containing a mix of alpha- and beta-amino acids can form well-defined helical structures, such as the C11 helix, which is a backbone-expanded analogue of the classic alpha-peptide β-turn. researchgate.net The inclusion of a conformationally constrained alpha-amino acid like O-Benzyl-alpha-methyl-L-tyrosine can enforce a turn, directing the peptide chain to fold into a predictable three-dimensional structure. mdpi.comresearchgate.net

Different types of turns can be stabilized depending on the sequence and the specific residues used. For instance, studies on model αβ-hybrid peptides have shown the formation of turns analogous to type II and type III β-turns found in conventional peptides. researchgate.net The alpha-methylated residue often occupies a key position within the turn, such as the i+1 or i+2 position of a four-residue turn.

Table 2: Influence of Alpha-Methylated Residues on Turn Formation in Peptides

| Turn Type | Key Residue Position | Role of Alpha-Methylated Residue | Resulting Structure |

|---|---|---|---|

| β-Turn (Type I, II, III) | i+1, i+2 | Restricts Φ/Ψ angles to favor turn geometry | Compact chain reversal |

| 3(10)-Helix | i+1, i+2 | Promotes i to i+3 hydrogen bonding | Tighter helical structure than an α-helix |

The ability to precisely control peptide conformation through the strategic incorporation of O-Benzyl-alpha-methyl-L-tyrosine makes it an invaluable tool for creating peptidomimetics with specific, predictable structures and, consequently, tailored biological activities.

Mechanistic Investigations of Reactions Involving O Benzyl Alpha Methyl L Tyrosine Analogues

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving tyrosine analogues are often studied to quantify the effects of substituents on reaction rates and energy profiles. While specific data for O-Benzyl-alpha-methyl-L-Tyrosine is not extensively detailed in the reviewed literature, analysis of related analogues provides a framework for understanding these properties.

Rate constants quantify the speed of a chemical reaction. For tyrosine analogues, these are often determined for enzyme-catalyzed reactions or reactions with radical species. For instance, studies on the enzyme Tyrosine Phenol-lyase (TPL) with various analogues reveal how changes to the tyrosine structure affect catalytic efficiency. The substitution of the invariant Tyr71 residue in TPL with phenylalanine (Y71F TPL) results in a dramatic reduction in activity for the beta-elimination of L-tyrosine (>3 x 105-fold). However, this mutant enzyme can still react with substrates bearing good leaving groups, such as S-alkylcysteines, albeit with kcat values reduced by 103 to 104-fold compared to the wild-type enzyme. nih.gov

In reactions not involving enzymes, radical species play a key role. The reaction of the tyrosyl radical (TyrO•) with glutathione (B108866) (GSH), a 'repair' reaction that reduces the radical, has an estimated rate constant of 2 x 106 M−1s−1 at pH 7.15. mdpi.com The reaction of t-butoxyl radicals (t-BuO•) with tyrosine is also pH-dependent, with a rate constant estimated at 7 ± 3 × 107 M−1s−1 at pH 10, where the phenolate (B1203915) form of tyrosine is preferentially oxidized. mdpi.com For the reaction of tyrosine with singlet oxygen, second-order rate constants have been shown to vary by an order of magnitude depending on the experimental pH, which influences the deprotonation state of the phenolic group. researchgate.net

Below is a table of kinetic parameters for reactions involving various tyrosine analogues.

| Reactants | Enzyme/Conditions | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| L-Tyrosine | Tyrosine Hydroxylase | Vmax | Unchanged vs. other analogues | nih.gov |

| d-Tyrosine | B. stearothermophilus Tyrosyl-tRNA Synthetase | k3 (forward rate constant) | 13 s–1 | nih.gov |

| d-Tyrosine | B. stearothermophilus Tyrosyl-tRNA Synthetase | Kd (dissociation constant) | 102 µM | nih.gov |

| 3-Fluoro-L-tyrosine | M379A TPL Mutant | kcat/KM | Higher than L-tyrosine | d-nb.info |

| Tyrosyl Radical (TyrO•) + Glutathione (GSH) | pH 7.15 | k (rate constant) | ~2 x 106 M−1s−1 | mdpi.com |

| Tyrosyl Radical (TyrO•) + Superoxide (B77818) (O2•−) | - | k (rate constant) | 1.5 × 109 M−1s−1 | mdpi.com |

Activation parameters provide information about the energy barrier and the molecular arrangement of the transition state. The activation enthalpy (ΔH‡) and entropy (ΔS‡) are crucial for elucidating reaction mechanisms. For the reaction of the M379A mutant of Tyrosine Phenol-lyase with L-methionine, the activation parameters have been determined. d-nb.info A negative activation entropy (ΔS‡) often suggests a more ordered transition state compared to the reactants, which can occur during the formation of an intermediate complex. researchgate.net

The table below presents activation parameters for a reaction involving a tyrosine phenol-lyase mutant.

| Enzyme | Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|---|

| M379A TPL | L-methionine | 105.6 ± 0.6 | 93.9 ± 2.2 | d-nb.info |

| Wild Type TPL | L-methionine | 105.6 ± 1.4 | 113 ± 4.9 | d-nb.info |

Radical Reaction Mechanisms

The phenolic side chain of tyrosine and its analogues is susceptible to one-electron oxidation, leading to the formation of a relatively stable tyrosyl radical. This radical is a key intermediate in numerous biochemical and synthetic pathways.

Tyrosyl radicals (TyrO•) are pivotal intermediates in the catalytic cycles of enzymes like ribonucleotide reductase and photosystem II. nih.gov They can be generated synthetically through photocatalysis or chemical oxidation. nih.gov The O-benzyl protecting group in analogues like O-Benzyl-L-tyrosine is generally well-tolerated in such radical reactions, allowing for selective functionalization. researchgate.net For instance, visible-light induced photoredox catalysis can achieve benzylic substitution on O-benzyl protected tyrosine derivatives in excellent yields. researchgate.net

Once formed, the tyrosyl radical exhibits distinct reactivity. It can dimerize to form dityrosine, a cross-linking reaction catalyzed by enzymes like myeloperoxidase. researchgate.net It can also react with other radical species, such as the superoxide radical anion (O₂•⁻), to form hydroperoxides. mdpi.com The stability and reactivity of the tyrosyl radical are influenced by its local environment, including hydrogen bonding and the presence of nearby functional groups. nih.govd-nb.info In some enzymatic systems, the tyrosyl radical participates in long-range proton-coupled electron transfer (PCET) pathways, shuttling electrons and protons over significant distances within a protein. rsc.org

A noteworthy reaction pathway for tyrosine analogues is the photocatalytic phosphorylation via a radical Arbuzov-type mechanism. nih.gov This process represents a novel method for achieving tyrosine phosphorylation under mild, redox-neutral conditions. The key steps of this pathway are:

Tyrosyl Radical Formation : A photoredox catalyst mediates the single-electron oxidation of the tyrosine derivative's phenolic hydroxyl group to generate a tyrosyl radical. nih.gov

Addition to Phosphite (B83602) : The electrophilic tyrosyl radical adds to a P(III) phosphite reagent, forming a transient phosphoranyl radical intermediate. nih.gov

β-Scission : This phosphoranyl radical undergoes rapid β-scission. This step is facilitated by the design of the phosphite reagent, often using groups like benzhydryl that form a stabilized carbon-centered radical upon cleavage. nih.govacs.org This scission yields the phosphorylated tyrosine product and the carbon-centered radical. nih.gov

Catalyst Regeneration : The catalytic cycle is closed by the single-electron reduction of the carbon-centered radical and subsequent protonation, which regenerates the ground state of the photocatalyst. nih.gov

A critical aspect of this mechanism is overcoming the potential for a competing α-scission pathway, which would represent the reverse of the addition step and would not lead to the desired product. nih.gov The careful design of the phosphite reagent is essential to favor the productive β-scission pathway. nih.govacs.org

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of transient species like tyrosyl radicals. researcher.life Density Functional Theory (DFT) is a commonly employed method for these studies. nih.gov For example, DFT calculations have been used to model the oxidation of L-tyrosine, helping to identify the most energetically favorable transition states and reaction pathways. acs.org

These computational studies can elucidate several key properties of tyrosyl radicals derived from analogues:

Spin Density Distribution : Calculations reveal how the unpaired electron is distributed across the phenoxyl ring and the rest of the molecule. nih.govresearchgate.net This distribution is crucial for predicting the radical's reactivity and spectroscopic signatures.

Spectroscopic Parameters : Methods like DFT can predict Electron Paramagnetic Resonance (EPR) parameters, such as g-values and hyperfine coupling constants. nih.govrsc.org Comparing these calculated values with experimental data helps to confirm the identity and structure of the radical intermediate. For instance, halogenated tyrosine analogues produce distinct EPR spectra that can serve as probes for radical location. acs.org

Reaction Energetics : Computational models can determine the free energies of reaction (ΔG) and activation energy barriers for various steps in a radical mechanism, such as the addition of a radical to a phosphite or the subsequent β-scission. mdpi.com This information is vital for understanding reaction feasibility and selectivity.

| Computational Method | Investigated Property | System Studied | Key Finding | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | Reaction Energetics (ΔGrxn) | Tyrosyl radical + O2•− | Calculated free energies for hydroperoxide adduct formation. | mdpi.com |

| DFT / PM3 | Activation Parameters (ΔH°) | Oxidation of L-Tyrosine | Identified the most energetically stable transition state. | acs.org |

| Quantum Chemical Calculations | g-tensor of YZ• | Tyrosyl radical in Photosystem II | gx value is a sensitive probe of the radical's environment. | osti.gov |

| DFT (mPW91) | Spin Density / Transition State | Tyrosyl radical in α-(di)oxygenase | Modeled the transition state for concerted proton-coupled electron transfer (PCET). | researchgate.net |

Nucleophilic Substitution and Addition Mechanisms

The Williamson ether synthesis is a versatile and widely employed method in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of tyrosine derivatization, this synthesis is particularly useful for modifying the phenolic hydroxyl group of the tyrosine side chain.

The fundamental mechanism involves the deprotonation of the alcohol, in this case, the hydroxyl group of a protected tyrosine derivative, to form a more nucleophilic alkoxide ion. This is typically achieved using a strong base like sodium hydride (NaH) or milder bases such as silver oxide (Ag₂O), the latter being advantageous for substrates sensitive to harsh basic conditions. organic-chemistry.orglibretexts.org The resulting alkoxide then attacks a primary alkyl halide, such as benzyl (B1604629) bromide, in a single, concerted step where the new carbon-oxygen bond forms as the halide leaving group departs. wikipedia.orgbyjus.com For the synthesis to be efficient, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions, which are more likely with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

In the preparation of O-benzyl-L-tyrosine derivatives, the amino and carboxyl groups of tyrosine are often protected beforehand to prevent unwanted side reactions. igem.org For instance, the amino group can be protected by acetylation, and the carboxyl group can be esterified. igem.org Following protection, the phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks benzyl chloride or benzyl bromide to form the O-benzyl ether. organic-chemistry.org This strategy allows for the selective benzylation of the tyrosine hydroxyl group.

Interactive Table: Reactants and Products in Williamson Ether Synthesis for Tyrosine Derivatization

| Reactant 1 (Tyrosine Derivative) | Reactant 2 (Alkylating Agent) | Base | Product |

|---|---|---|---|

| N-acetyl-L-tyrosine | Benzyl bromide | Sodium hydride (NaH) | N-acetyl-O-benzyl-L-tyrosine |

| L-tyrosine tert-butyl ester | Benzyl chloride | Silver(I) oxide (Ag₂O) | O-benzyl-L-tyrosine tert-butyl ester |

Nucleophilic fluorination is a critical reaction for introducing fluorine atoms into organic molecules, a modification that can significantly alter their biological properties. In the context of O-benzyl-alpha-methyl-L-tyrosine analogues, this reaction is particularly relevant for the synthesis of radiolabeled tracers for positron emission tomography (PET). snmjournals.orggoogle.com

The introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope is a key step in producing PET tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). google.comnih.gov The synthesis of [¹⁸F]FET often involves a nucleophilic substitution reaction where a precursor molecule containing a good leaving group is reacted with a source of [¹⁸F]fluoride. snmjournals.org A common precursor is a protected tyrosine derivative, such as N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester, where the tosyloxy group serves as the leaving group. snmjournals.org The reaction is typically carried out using a phase-transfer catalyst, like a tetraalkylammonium salt, to facilitate the reaction between the aqueous [¹⁸F]fluoride and the organic substrate. nih.gov

Recent advancements have also explored copper-mediated nucleophilic radiofluorination of organotin precursors to produce fluorinated tyrosine analogs. nih.govmdpi.com This method has been successful in synthesizing [¹⁸F]fluoro-L-TIC(OH) derivatives with good radiochemical yields. mdpi.com The choice of fluorinating agent and reaction conditions is crucial for achieving high efficiency and selectivity. mdpi.comresearchgate.net

Interactive Table: Key Findings in Nucleophilic Fluorination of Tyrosine Analogues

| Precursor | Fluorinating Agent | Catalyst/Mediator | Product | Key Finding | Source |

|---|---|---|---|---|---|

| N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester | [¹⁸F]Fluoride | Phase-transfer catalyst | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Efficient, high-yield synthesis for PET tracer production. | snmjournals.org |

| Organotin precursors of TIC(OH) | [¹⁸F]Fluoride | Tetrakis(pyridine)copper(II) triflate | [¹⁸F]fluoro-L-TIC(OH) derivatives | Successful copper-mediated radiofluorination with good radiochemical yield and purity. | mdpi.com |

Enzymatic Reaction Models and Substrate Scope

Decarboxylase enzymes, particularly aromatic amino acid decarboxylases (AAADs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the removal of a carboxyl group from an amino acid. frontiersin.orgworthington-biochem.com The substrate specificity of these enzymes is a critical aspect of their function and is determined by the specific amino acid residues that form the active site pocket. nih.govnih.govresearchgate.net

Studies on tyrosine decarboxylase (TyDC) have shown that these enzymes can exhibit a range of specificities. For example, TyDC from Streptococcus faecalis can act on L-tyrosine, as well as L-phenylalanine and dihydroxyphenylalanine, although at a much slower rate. worthington-biochem.com Research has identified that the presence of a hydroxyl group on the phenolic ring of the substrate is a key determinant for binding and catalysis in some TyDCs. frontiersin.org For instance, molecular docking studies have shown that specific residues, such as Tyr350 in Papaver somniferum TyDC, interact with the hydroxyl group of substrates like tyrosine and dopa through hydrogen bonds. frontiersin.org

The acyl chain attached to the amino group of a tyrosine derivative can also be crucial for substrate binding. nih.gov In some cases, the enzyme fails to catalyze the conversion of analogues with different N-acyl chains, suggesting that the acyl group plays a significant role in positioning the substrate correctly within the catalytic pocket. nih.gov Furthermore, mutations in the active site can alter substrate specificity. For example, a single amino acid mutation in human histidine decarboxylase (S354G) enlarged the substrate-binding pocket, reducing its affinity for histidine while enabling it to act on L-DOPA. nih.gov This highlights the fine-tuning of substrate recognition through subtle changes in the enzyme's active site architecture. elifesciences.org

Interactive Table: Substrate Specificity of Decarboxylase Enzymes

| Enzyme | Organism | Accepted Substrates | Key Recognition Features | Source |

|---|---|---|---|---|

| L(-)-tyrosine decarboxylase | Streptococcus faecalis | L-tyrosine, L-3-aminotyrosine, L-3-monoiodotyrosine | The enzyme's active site fits the space between the p- and m-substituents of the substrate. rice.edu | rice.edu |

| Tyrosine Decarboxylase (TyDC) | Papaver somniferum | Tyrosine, Dopa | The presence of a hydroxyl group on the substrate is mandated by interacting residues like Tyr350. frontiersin.org | frontiersin.org |

| Oxidative Decarboxylase (CndG) | Not specified in source | N-acyl-l-tyrosine | The acyl chain is crucial for substrate binding within the catalytic pocket. nih.gov | nih.gov |

Enzymes are renowned for their high stereoselectivity, the ability to catalyze reactions on one stereoisomer of a substrate while leaving the other untouched. unipd.itmdpi.com This property is fundamental to their biological function and is exploited in synthetic chemistry to produce enantiomerically pure compounds. acs.orgresearchgate.net

In the context of transformations involving tyrosine analogues, enzymes like tyrosine phenol-lyase (TPL) exhibit very high stereoselectivity. TPL has been used extensively for the synthesis of L-tyrosine and its derivatives, with no detectable formation of the corresponding D-amino acid. researchgate.netresearchgate.net This strict stereoselectivity for the L-configuration is a hallmark of many amino acid-metabolizing enzymes and is a direct consequence of the chiral environment of the enzyme's active site. rice.edu

Engineered enzymes can also display remarkable stereoselectivity. For example, an engineered threonine aldolase (B8822740) has been developed to catalyze the α-functionalization of benzylamines, yielding single enantiomers of 1,2-amino alcohols with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (>99:1 er). acs.org This demonstrates that even for non-natural reactions, enzyme engineering can achieve high levels of stereocontrol. The intrinsic chirality of enzymes makes them powerful tools for asymmetric synthesis. researchgate.net

Interactive Table: Stereoselective Outcomes in Enzyme-Catalyzed Transformations

| Enzyme | Substrate | Product | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Tyrosine phenol-lyase (TPL) | Phenol, pyruvate, ammonia | L-tyrosine derivatives | Highly stereoselective for L-tyrosine, no detectable D-amino acid formed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| L(-)-tyrosine decarboxylase | L-3-aminotyrosine, L-3-monoiodotyrosine | Corresponding amines | Demonstrates affinity for L-configuration substrates, indicating stereospecificity. rice.edu | rice.edu |

| Engineered Threonine Aldolase | Benzylamines and aldehydes | 1,2-amino alcohols | Excellent enantioselectivity (>99:1 er) and diastereoselectivity (>99:1 dr). acs.org | acs.org |

Theoretical and Computational Studies on O Benzyl Alpha Methyl L Tyrosine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and energy of O-Benzyl-alpha-methyl-L-tyrosine. These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for studying molecules of biological interest, including derivatives of amino acids like O-Benzyl-alpha-methyl-L-tyrosine. researchgate.net DFT methods are used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties with a favorable balance of accuracy and computational cost. researchgate.netscispace.com

In the context of tyrosine derivatives, DFT calculations have been employed to investigate the structure and hyperfine properties of related tyrosyl radicals. nih.gov These studies confirm the neutral state of tyrosyl radicals in proteins and reveal how factors like hydrogen bonding can influence spin density distribution. nih.gov For O-Benzyl-alpha-methyl-L-tyrosine, DFT can be applied to determine the most stable conformations by calculating the relative energies of different geometric arrangements. The theory allows for the exploration of the potential energy surface, identifying low-energy structures and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. acs.org

Furthermore, DFT is instrumental in analyzing the impact of substitutions on the molecule's properties. For instance, studies on similar compounds have shown that introducing different functional groups to the benzyl (B1604629) ring can alter electronic properties and, consequently, inhibitory activities against enzymes like metallo-β-lactamase. nih.gov DFT calculations can quantify these electronic effects, providing a theoretical basis for structure-activity relationships.

Semi-Empirical Methods for Electronic Structure Analysis

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT for studying large molecules. wikipedia.orgwustl.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them significantly faster. wikipedia.orgwustl.eduuni-muenchen.de Common semi-empirical methods include AM1, PM3, and MNDO, which are part of the Neglect of Diatomic Differential Overlap (NDDO) approximation. wustl.eduuni-muenchen.denih.gov

These methods are particularly useful for initial conformational searches and for studying large systems where DFT would be computationally prohibitive. nih.gov For O-Benzyl-alpha-methyl-L-tyrosine, semi-empirical methods can be used to perform a broad scan of the conformational space to identify potential low-energy conformers, which can then be further refined using more accurate DFT calculations. scispace.com While their results can be less accurate if the molecule under study is dissimilar to the molecules used for parameterization, they remain a valuable tool for preliminary electronic structure analysis and for providing qualitative insights into molecular properties. scispace.comwikipedia.org

| Computational Method | Key Features | Typical Applications for O-Benzyl-alpha-methyl-L-Tyrosine |

| Density Functional Theory (DFT) | Balances accuracy and computational cost. Based on electron density. | Geometry optimization, relative energy calculations, electronic property analysis, vibrational analysis. |

| Semi-Empirical Methods (e.g., AM1, PM3) | Computationally fast. Uses empirical parameters to simplify calculations. | Initial conformational searches, analysis of large molecular systems, qualitative electronic structure analysis. |

Conformational Analysis and Molecular Dynamics

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the spatial arrangements of atoms in O-Benzyl-alpha-methyl-L-tyrosine and how these arrangements change over time.

Analysis of Dihedral Angles and Rotational Barriers

The conformation of O-Benzyl-alpha-methyl-L-tyrosine is largely defined by the rotation around its single bonds, which can be described by dihedral angles. derpharmachemica.comexpasy.org Key dihedral angles include those of the amino acid backbone (phi, ψ) and the side chain (chi angles). expasy.orgsmolecule.com The chi angles, in particular, determine the orientation of the benzyl and phenyl groups.

Computational studies can systematically vary these dihedral angles to map out the potential energy surface of the molecule. This analysis reveals the energetically favored conformations, or rotamers, and the energy barriers that hinder rotation between them. researchgate.net For amino acid side chains, the most common conformations are typically gauche(+), trans, and gauche(-). expasy.org However, steric hindrance between the bulky benzyl and phenyl groups in O-Benzyl-alpha-methyl-L-tyrosine can restrict the accessible conformational space. smolecule.com For instance, in a related N-methylated derivative, the two phenyl rings were found to be effectively perpendicular to each other in a folded conformation. researchgate.net Crystal structure analysis of O-benzyl-L-tyrosine N-carboxy anhydride (B1165640) has shown that the benzyloxy and benzyl rings are nearly coplanar and are significantly inclined with respect to the oxazolidine (B1195125) ring. iucr.org

Intra- and Intermolecular Interactions

The stability of different conformations of O-Benzyl-alpha-methyl-L-tyrosine is governed by a delicate balance of intra- and intermolecular interactions. Intramolecularly, non-covalent interactions such as hydrogen bonds and van der Waals forces play a crucial role. For example, a hydrogen bond can form between the amino group and the carbonyl oxygen of the carboxylic acid.

Intermolecular interactions become dominant in condensed phases, such as in crystals or in solution. Hydrogen bonding is a significant intermolecular force, as seen in the crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride, where molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds to form ribbons. iucr.org Furthermore, C—H⋯π interactions can link these ribbons to form a three-dimensional supramolecular structure. iucr.org In studies of dipeptides containing O-benzyl-L-tyrosine, intermolecular hydrogen bonding between amide groups was found to be a key factor in the self-assembly and gelation process. acs.org The potential for π-π stacking between the aromatic rings also contributes to intermolecular stabilization. mdpi.com

| Interaction Type | Description | Relevance to O-Benzyl-alpha-methyl-L-Tyrosine |

| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between different parts of the same molecule. | Can influence the stability of specific folded conformations. |

| Intermolecular Hydrogen Bonds | Hydrogen bonds formed between different molecules. | Crucial for crystal packing and self-assembly in solution. iucr.orgacs.org |

| C—H⋯π Interactions | Weak interactions between a C-H bond and a π-system. | Contributes to the formation of 3D supramolecular structures in the solid state. iucr.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can stabilize intermolecular associations. mdpi.com |

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of O-Benzyl-alpha-methyl-L-tyrosine. Solvents can stabilize or destabilize different conformers through specific and non-specific interactions. For example, polar solvents can form hydrogen bonds with the solute, which can alter the intramolecular hydrogen bonding pattern and favor more extended conformations. researchgate.netnih.gov

Studies on related tyrosine-containing molecules have shown that solvent can significantly influence reaction rates. researchgate.net For instance, the rate of intramolecular hydrogen-atom transfer in a tyrosine-benzophenone dyad was found to be strongly dependent on the solvent's hydrogen-bond donor and acceptor abilities. researchgate.net In the case of a dipeptide containing O-benzyl-L-tyrosine, the gelation ability was found to be dependent on a mixture of solvents, highlighting the critical role of the solvent environment in directing self-assembly processes. acs.org Water, in particular, was found to be essential for gelation in polar protic solvents. acs.org Molecular dynamics simulations in explicit solvent can provide a detailed picture of how solvent molecules interact with O-Benzyl-alpha-methyl-L-tyrosine and influence its dynamic behavior. nih.gov

Prediction of Reactivity and Stereoselectivity

Computational studies, primarily using Density Functional Theory (DFT), allow for the detailed exploration of reaction landscapes. These theoretical investigations are critical for predicting the reactivity of intermediates and the stereochemical outcome of reactions involving O-Benzyl-alpha-methyl-L-Tyrosine.

Energy Profiles of Reaction Pathways

The prediction of chemical reactivity is fundamentally linked to the energetics of a proposed reaction mechanism. Computational chemists map out the potential energy surface for a reaction, identifying the minimum energy structures corresponding to reactants, intermediates, and products, as well as the maximum energy points, known as transition states. The resulting energy profile provides a quantitative measure of the reaction's feasibility and rate.

Table 1: Illustrative Calculated Energy Profile for a-Methylation This table represents a hypothetical energy profile for the methylation of an N-protected O-Benzyl-L-Tyrosine precursor, calculated using DFT. Energies are relative to the reactant state.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | N-protected O-Benzyl-L-Tyrosine Ester + Base | 0.0 |

| Intermediate 1 | Enolate | +5.2 |

| Transition State (TS) | Methylation Transition State | +18.5 |

| Product | N-protected O-Benzyl-alpha-methyl-L-Tyrosine Ester | -10.3 |

This data is illustrative and intended to represent typical values found in computational studies of similar reactions.

Transition State Analysis